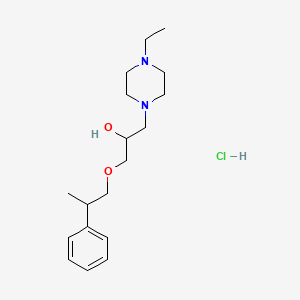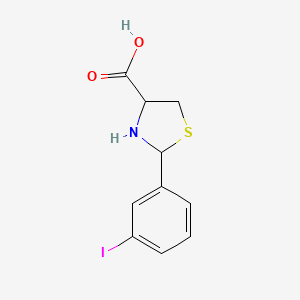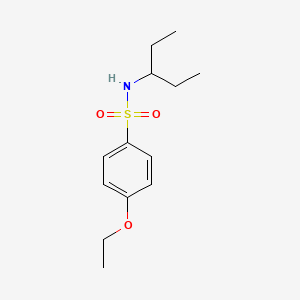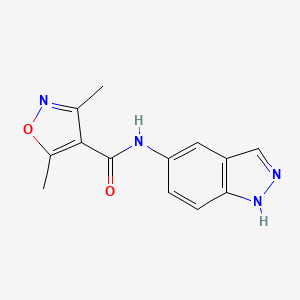
1-(4-ethylpiperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethylpiperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol hydrochloride, also known as SR141716A, is a synthetic cannabinoid receptor antagonist. It is a non-selective antagonist of both CB1 and CB2 receptors and has been used in scientific research to understand the role of the endocannabinoid system in various physiological processes.
作用機序
1-(4-ethylpiperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol hydrochloride acts as a competitive antagonist at both CB1 and CB2 receptors. It binds to the receptors and prevents the binding of endocannabinoids, thereby blocking their effects. This results in a decrease in the activity of the endocannabinoid system, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease food intake and body weight in animal studies, suggesting a potential role in the treatment of obesity. It has also been shown to reduce anxiety-like behavior in animal models of anxiety disorders. Additionally, it has been shown to reduce the rewarding effects of drugs of abuse, suggesting a potential role in the treatment of addiction.
実験室実験の利点と制限
One advantage of 1-(4-ethylpiperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol hydrochloride is its ability to selectively block the effects of endocannabinoids on CB1 and CB2 receptors. This allows for the specific investigation of the role of the endocannabinoid system in various physiological processes. However, one limitation is that it is a non-selective antagonist, meaning that it may also block the effects of other compounds that bind to CB1 and CB2 receptors.
将来の方向性
There are several future directions for the use of 1-(4-ethylpiperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol hydrochloride in scientific research. One potential direction is the investigation of its role in the treatment of obesity and metabolic disorders. Another potential direction is the investigation of its role in the treatment of anxiety disorders and addiction. Additionally, further research is needed to understand the potential limitations of this compound and to develop more selective antagonists for CB1 and CB2 receptors.
合成法
The synthesis of 1-(4-ethylpiperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol hydrochloride involves several steps, including the reaction of 4-ethylpiperazine with 2-bromoethylphenyl ether, and then the reaction of the resulting compound with 2-chloropropanol. The final product is obtained by reacting this intermediate with hydrochloric acid.
科学的研究の応用
1-(4-ethylpiperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol hydrochloride has been extensively used in scientific research to understand the role of the endocannabinoid system in various physiological processes. It has been shown to be effective in blocking the effects of endocannabinoids, such as anandamide and 2-arachidonoylglycerol, on CB1 and CB2 receptors. This has led to its use in studies investigating the role of the endocannabinoid system in pain, anxiety, addiction, and other conditions.
特性
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2.ClH/c1-3-19-9-11-20(12-10-19)13-18(21)15-22-14-16(2)17-7-5-4-6-8-17;/h4-8,16,18,21H,3,9-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNHFUPQJLMXPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COCC(C)C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-imino-6-(4-isopropylbenzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5467959.png)
![methyl (5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5467967.png)


![2-(5-methyl-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)-3-nitrophenyl]acrylonitrile](/img/structure/B5467990.png)
![N~2~-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N~1~,N~2~-dimethylalaninamide](/img/structure/B5467993.png)

![4-(4-benzyl-1H-pyrazol-5-yl)-1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperidine](/img/structure/B5468007.png)
![(3aR*,5R*,6S*,7aS*)-2-[3-(1,3-benzodioxol-5-yl)-2-methylpropyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5468015.png)
![3,4-dimethoxy-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5468019.png)

![(4aS*,8aR*)-1-[2-(5-methyl-2-furyl)ethyl]-6-[(4-methyl-1H-imidazol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5468034.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5468048.png)
![3-[5-(4-methylphenyl)-2-furyl]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5468067.png)